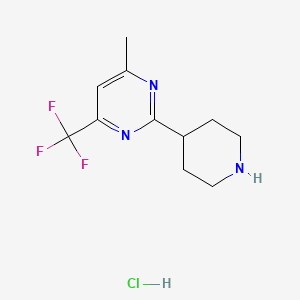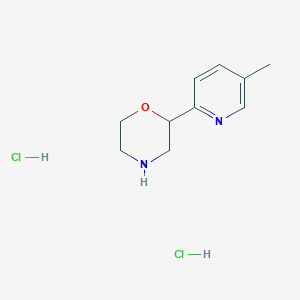
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: is a fluorinated building block with the empirical formula C11H12FN3O and a molecular weight of 221.23 g/mol . This compound is utilized in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide typically involves the reaction of 3-cyano-5-fluoropyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to confirm the identity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide can undergo nucleophilic substitution reactions due to the presence of the fluorine atom on the pyridine ring.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of N-(3-Amino-5-fluoropyridin-2-yl)pivalamide.
Oxidation: Formation of N-(3-Carboxy-5-fluoropyridin-2-yl)pivalamide.
Applications De Recherche Scientifique
Chemistry: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is used as a building block in the synthesis of more complex fluorinated compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a precursor for the synthesis of potential therapeutic agents .
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials .
Mécanisme D'action
The mechanism of action of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
- N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide
- N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
- N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
- N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
Uniqueness: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
N-(3-cyano-5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-11(2,3)10(16)15-9-7(5-13)4-8(12)6-14-9/h4,6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQWBBAPREJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)


![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)


![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)


![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)



